molecular formula C11H13N3O B1464651 3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol CAS No. 1187755-94-7

3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol

Cat. No. B1464651
M. Wt: 203.24 g/mol
InChI Key: SSHPHBNSPYUCBT-UHFFFAOYSA-N
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Description

Pyridinyl compounds are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .


Molecular Structure Analysis

A comprehensive study of the molecular structure of aza-BODIPY and its derivatives, obtained by introduction of one or more substituents, was carried out . Changes in the characteristics of the electronic and geometric structure of the unsubstituted aza-BODIPY were considered .


Chemical Reactions Analysis

Pyridinium salts have been highlighted in terms of their reactivity . 2-Pyridinyl β-ketones were identified as new efficient ligands for CuI-catalysed N-arylation of aliphatic amines at room temperature with great selectivity and substrate scope tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl compounds are the primary determinants that govern their fate (movement, adsorption, degradation, and catabolism) in the environment and in biota .

Safety And Hazards

Safety data sheets provide information on chemical products that help users make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Future Directions

The future directions of research on pyridinyl compounds could involve exploring their potential applications in various fields, such as materials science and biological issues related to gene delivery .

properties

IUPAC Name

2-(5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-8-11(13-14(9)6-7-15)10-4-2-3-5-12-10/h2-5,8,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHPHBNSPYUCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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